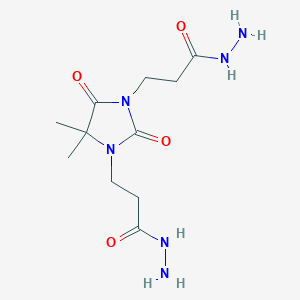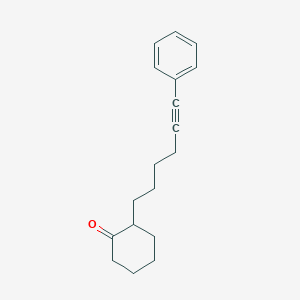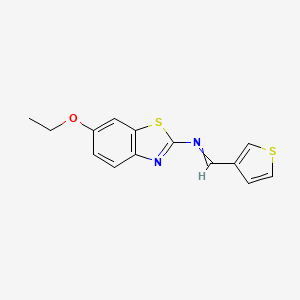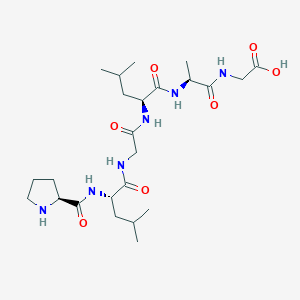
5-Methylundec-6-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylundec-6-ynal is an organic compound with the molecular formula C12H20O It is a member of the aldehyde family, characterized by the presence of a terminal aldehyde group (-CHO) and a triple bond between the sixth and seventh carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylundec-6-ynal typically involves the reaction of 1-decyne with formaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 1-Decyne: This is achieved through the dehydrohalogenation of 1-decyne bromide using a strong base such as potassium hydroxide.
Reaction with Formaldehyde: The 1-decyne is then reacted with formaldehyde in the presence of a catalyst, such as a transition metal complex, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Methylundec-6-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triple bond in this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Methylundec-6-ynoic acid.
Reduction: 5-Methylundec-6-ynol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Methylundec-6-ynal has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 5-Methylundec-6-ynal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The triple bond in the compound also allows for interactions with various biological pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Methylcytosine: A methylated form of the DNA base cytosine, involved in gene regulation.
5-Methylundec-6-ynol: The reduced form of 5-Methylundec-6-ynal, with an alcohol group instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
823785-49-5 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5-methylundec-6-ynal |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-9-12(2)10-7-8-11-13/h11-12H,3-5,7-8,10H2,1-2H3 |
InChI Key |
ULLYIJYSWYNJNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)


![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)

![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)


